molecular formula C32H58S2Sn2 B175666 5,5'-Bis(tributylstannyl)-2,2'-bithiophene CAS No. 171290-94-1

5,5'-Bis(tributylstannyl)-2,2'-bithiophene

Cat. No. B175666
M. Wt: 744.4 g/mol
InChI Key: HCHJCBXNKUSQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334304B2

Procedure details

5,5′-bis(tributylstannyl)-2,2′-bithiophene (2.16 g, 2.90 mmol) was dissolved in dry DMF (45 mL) and transferred via cannula to Pd(PPh3)4 (0.101 g, 0.087 mmol) in a Schlenk flask. 2-bromothiophene (1.14 g, 6.96 mmol) was added via syringe and the solution was degassed with nitrogen. Reaction was then heated to 90° C. for 18 hours. Reaction was quenched with water, extracted with chloroform (3×), and the combined organics washed with brine. Organics were dried with magnesium sulfate and concentrated by rotary evaporator yielding crude material as a waxy orange solid. The solid was recrystallized from boiling toluene and collected by filtration. Filtered solid was then redissolved in boiling chloroform and stirred with activated charcoal for 15 minutes. The charcoal was removed by filtering through celite and the chloroform removed by rotary evaporator to yield product as a yellow solid (0.676 g, 2.05 mmol, 70%). Characterization data matches literature. Z. H. Li, et al., Org. Lett. 9:3659-3662 (2007).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0.101 g
Type
catalyst
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[S:10][C:9]([C:11]2[S:12][C:13]([Sn](CCCC)(CCCC)CCCC)=[CH:14][CH:15]=2)=[CH:8][CH:7]=1)CCC.Br[C:38]1[S:39][CH:40]=[CH:41][CH:42]=1>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:39]1[CH:40]=[CH:41][CH:42]=[C:38]1[C:9]1[S:10][C:6]([C:13]2[S:12][C:11]([C:9]3[S:10][CH:6]=[CH:7][CH:8]=3)=[CH:15][CH:14]=2)=[CH:7][CH:8]=1 |^1:51,53,72,91|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=C(S1)C=1SC(=CC1)[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Three
Name
Quantity
0.101 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred with activated charcoal for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with nitrogen
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
yielding crude material as a waxy orange solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized
FILTRATION
Type
FILTRATION
Details
collected by filtration
FILTRATION
Type
FILTRATION
Details
Filtered solid
DISSOLUTION
Type
DISSOLUTION
Details
was then redissolved
CUSTOM
Type
CUSTOM
Details
The charcoal was removed
FILTRATION
Type
FILTRATION
Details
by filtering through celite
CUSTOM
Type
CUSTOM
Details
the chloroform removed by rotary evaporator

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC(=CC1)C=1SC(=CC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.05 mmol
AMOUNT: MASS 0.676 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 141.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.